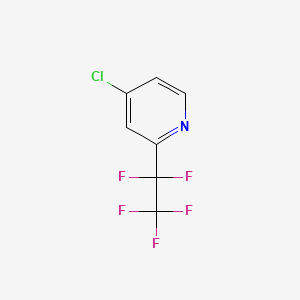

4-Chloro-2-(perfluoroethyl)pyridine

Description

4-Chloro-2-(perfluoroethyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 4-position and a perfluoroethyl group (–CF₂CF₃) at the 2-position of the pyridine ring. This compound combines the electron-withdrawing effects of chlorine and the strong electronegativity/fluorophilicity of the perfluoroethyl substituent, making it highly lipophilic and chemically stable. Such properties are advantageous in pharmaceutical and agrochemical applications, where enhanced metabolic stability and membrane permeability are critical.

Propriétés

IUPAC Name |

4-chloro-2-(1,1,2,2,2-pentafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF5N/c8-4-1-2-14-5(3-4)6(9,10)7(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGAWEVNGFJCIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-Chloro-2-(perfluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C8H7ClF5N, is characterized by the presence of both chlorine and perfluoroalkyl groups, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H7ClF5N

- Molecular Weight : 237.59 g/mol

- CAS Number : 1816283-20-1

The biological activity of 4-Chloro-2-(perfluoroethyl)pyridine is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the perfluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other fluorinated pyridines known for their inhibitory effects on enzymes like cyclooxygenases and lipoxygenases.

- Receptor Modulation : It may act as a modulator for various receptors, including those involved in inflammatory responses.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes. 4-Chloro-2-(perfluoroethyl)pyridine has been tested against various bacterial strains, showing significant inhibitory effects.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears linked to the induction of apoptosis through the activation of caspase pathways.

Case Studies and Research Findings

-

Antibacterial Activity :

- A study evaluated the antibacterial efficacy of 4-Chloro-2-(perfluoroethyl)pyridine against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial activity.

-

Cytotoxicity Against Cancer Cell Lines :

- In a study examining various fluorinated pyridines, 4-Chloro-2-(perfluoroethyl)pyridine was found to induce significant cell death in MCF-7 breast cancer cells with an IC50 value of 15 µM. The study highlighted the compound's potential as a lead for developing new anticancer agents.

-

Inflammatory Response Modulation :

- Research focused on the compound's ability to modulate inflammatory responses in macrophages indicated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when exposed to lipopolysaccharides (LPS).

Data Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Fluorinated Alkyl Substituents

- 4-Chloro-2-(1,1-difluoroethyl)pyridine : The difluoroethyl (–CF₂CH₃) group here introduces moderate electronegativity and lipophilicity compared to the perfluoroethyl (–CF₂CF₃) group. The reduced fluorine content likely decreases metabolic stability but may improve solubility in polar solvents .

- 4-Chloro-2-(2-fluorophenyl)pyridine : Replacing the perfluoroethyl with a fluorophenyl group shifts the electronic effects toward aromatic π-system interactions. This compound’s applications in pesticidal compositions highlight the role of fluorine in enhancing target binding .

Heterocyclic Derivatives

- 4-Chloro-2-(pyridin-3-yl)quinazoline: This quinazoline derivative retains the 4-chloro-pyridine moiety but incorporates a fused quinazoline ring.

Physicochemical Properties

*Predicted log P values based on fluorinated substituent contributions .

Anticancer Activity

- Azaindole Derivatives (CM01/CM02): Exhibit potent cytostatic effects by depolymerizing microtubules, with IC₅₀ values in the nanomolar range against multidrug-resistant (MDR) cancer cells . The perfluoroethyl analogue could further enhance blood-brain barrier penetration.

Agrochemical Use

- Pesticidal Compositions : 4-Chloro-2-(2-fluorophenyl)pyridine derivatives are integral to formulations targeting resistant pests, leveraging fluorine’s electronegativity for improved target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.